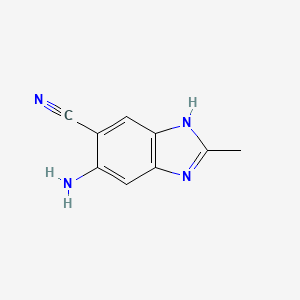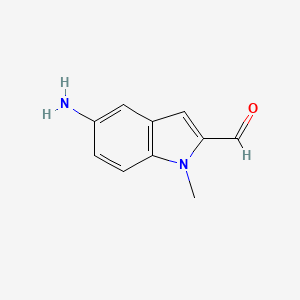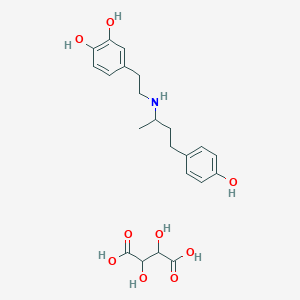
1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- is a heterocyclic compound that features a benzimidazole core with a nitrile group at the 5-position, an amino group at the 6-position, and a methyl group at the 2-position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- can be synthesized through several methods. One common approach involves the cyclization of 1,2-phenylenediamine with a suitable nitrile source under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective and scalable methods. One such method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole to form benzimidazole. The final step involves the cyanation of benzimidazole to yield 1H-Benzimidazole-5-carbonitrile .
化学反应分析
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
相似化合物的比较
1H-Benzimidazole-5-carbonitrile: Lacks the amino and methyl groups, making it less versatile in certain applications.
2-Methylbenzimidazole: Lacks the nitrile and amino groups, affecting its chemical reactivity.
6-Aminobenzimidazole: Lacks the nitrile and methyl groups, influencing its biological activity
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC 名称 |
6-amino-2-methyl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-5-12-8-2-6(4-10)7(11)3-9(8)13-5/h2-3H,11H2,1H3,(H,12,13) |
InChI 键 |
MXUDYZRSRMNIEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C(=C2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)

![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)


